molecular formula C10H20N2O B7931472 1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7931472
M. Wt: 184.28 g/mol
InChI Key: LDKHDQVURGAXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone is an organic compound with the molecular formula C10H20N2O It is a derivative of pyrrolidine and isopropylamine, characterized by the presence of a pyrrolidine ring and an isopropylamino group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone typically involves the reaction of pyrrolidine with isopropylamine in the presence of an appropriate catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane (DCM) or ethanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)11-7-10-5-4-6-12(10)9(3)13/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKHDQVURGAXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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